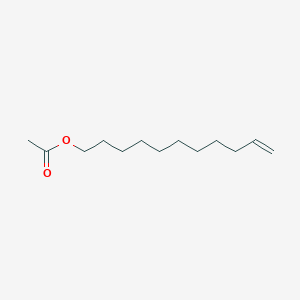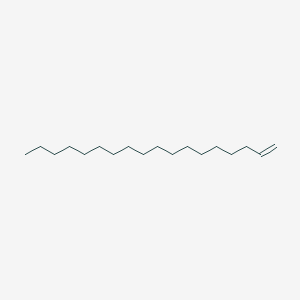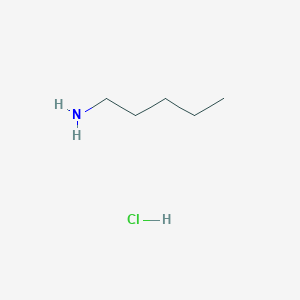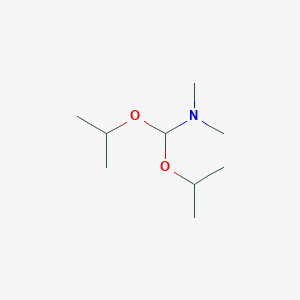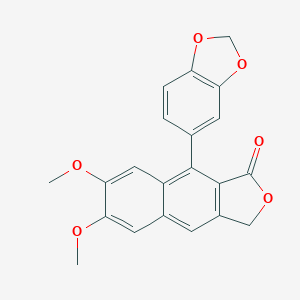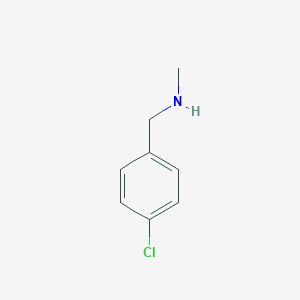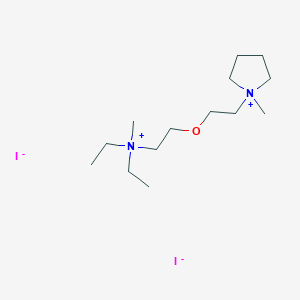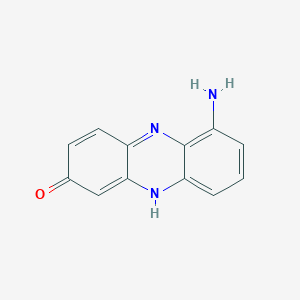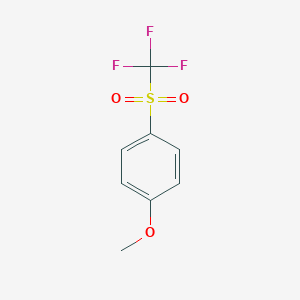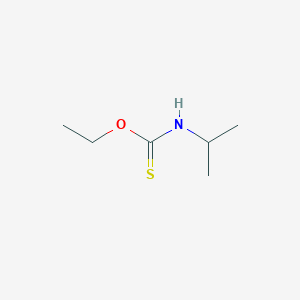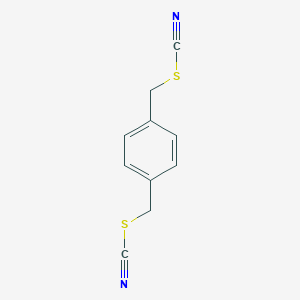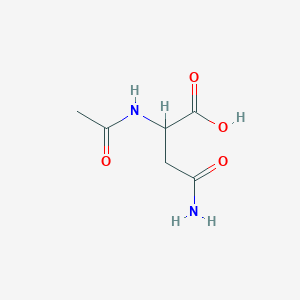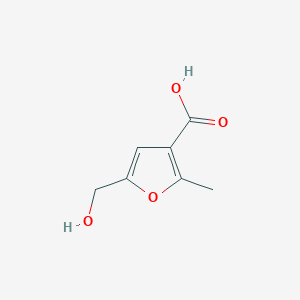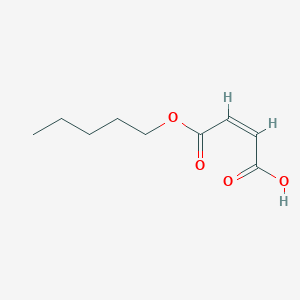
Monopentyl maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monopentyl maleate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a type of maleate ester that is synthesized through the reaction between maleic anhydride and pentanol.
Aplicaciones Científicas De Investigación
Monopentyl maleate has various potential applications in scientific research. It can be used as a crosslinking agent for polymer synthesis, as a monomer for copolymerization, and as a plasticizer for polymers. It can also be used as a surfactant in emulsion polymerization and as a dispersant for pigments and fillers. Moreover, monopentyl maleate can be used as a starting material for the synthesis of other maleate esters, such as monobutyl maleate and monooctyl maleate.
Mecanismo De Acción
Monopentyl maleate can act as a crosslinking agent for polymers due to its ability to react with functional groups, such as hydroxyl and carboxyl groups, in polymer chains. It can also act as a plasticizer for polymers by reducing the glass transition temperature and increasing the flexibility of the polymer chains. Moreover, monopentyl maleate can act as a surfactant in emulsion polymerization by reducing the interfacial tension between the polymer particles and the aqueous phase.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of monopentyl maleate. However, it is known that maleate esters can interfere with the tricarboxylic acid cycle and lead to metabolic acidosis. Therefore, caution should be taken when handling and using monopentyl maleate in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Monopentyl maleate has several advantages for laboratory experiments. It is a relatively inexpensive and readily available chemical that can be synthesized in large quantities. It has a low volatility and high thermal stability, which makes it suitable for high-temperature reactions. Moreover, monopentyl maleate can be easily purified through distillation.
However, there are also some limitations to using monopentyl maleate in laboratory experiments. It can be toxic and irritating to the skin, eyes, and respiratory system, and proper safety measures should be taken when handling and using it. Moreover, monopentyl maleate can react with water and form maleic acid, which can lead to acidification of the reaction mixture and affect the yield of the desired product.
Direcciones Futuras
There are several future directions for research on monopentyl maleate. One direction is to investigate its potential applications in the synthesis of functional polymers, such as stimuli-responsive polymers and biodegradable polymers. Another direction is to explore its potential as a surfactant and dispersant in various applications, such as cosmetics, paints, and coatings. Moreover, further studies are needed to understand the biochemical and physiological effects of monopentyl maleate and its potential toxicity to humans and the environment.
Conclusion:
Monopentyl maleate is a chemical compound that has potential applications in various scientific research fields. It is synthesized through the reaction between maleic anhydride and pentanol and can act as a crosslinking agent, plasticizer, surfactant, and dispersant for polymers. However, caution should be taken when handling and using monopentyl maleate in laboratory experiments due to its potential toxicity. Further research is needed to explore its potential applications and understand its biochemical and physiological effects.
Métodos De Síntesis
Monopentyl maleate is synthesized through the reaction between maleic anhydride and pentanol. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and the product is purified through distillation. The yield of monopentyl maleate can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Propiedades
Número CAS |
15420-79-8 |
|---|---|
Nombre del producto |
Monopentyl maleate |
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.2 g/mol |
Nombre IUPAC |
(Z)-4-oxo-4-pentoxybut-2-enoic acid |
InChI |
InChI=1S/C9H14O4/c1-2-3-4-7-13-9(12)6-5-8(10)11/h5-6H,2-4,7H2,1H3,(H,10,11)/b6-5- |
Clave InChI |
BOFGUJVLYGISIU-WAYWQWQTSA-N |
SMILES isomérico |
CCCCCOC(=O)/C=C\C(=O)O |
SMILES |
CCCCCOC(=O)C=CC(=O)O |
SMILES canónico |
CCCCCOC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)
